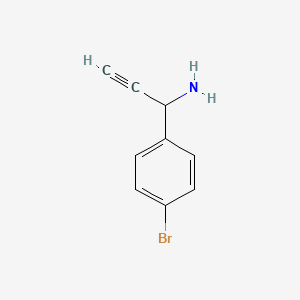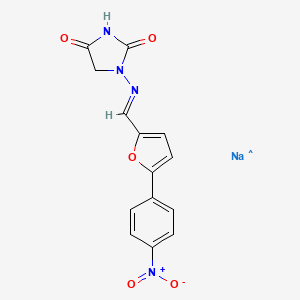![molecular formula C8H14F3NO2 B15134338 (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. These properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the introduction of the trifluoroethyl group into the molecular structure. One common method is through the use of trifluoromethylation reagents. For instance, the reaction of a suitable precursor with trifluoroethylamine under controlled conditions can yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems to enhance the efficiency of the trifluoromethylation process can be explored.
化学反应分析
Types of Reactions
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can be exploited to introduce fluorine atoms into organic compounds, enhancing their chemical stability and bioavailability.
Biology
In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties can be harnessed to develop new drugs with improved pharmacokinetic profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its trifluoroethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to polymers and coatings.
作用机制
The mechanism of action of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2S)-4-methyl-2-[(2,2,2-difluoroethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoromethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoroethoxy)amino]pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid stands out due to its specific trifluoroethyl group. This group provides a unique combination of lipophilicity and metabolic stability, making it particularly valuable for applications requiring enhanced chemical and biological properties.
属性
分子式 |
C8H14F3NO2 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14)/t6-/m0/s1 |
InChI 键 |
HSZXVGAYGQJYHE-LURJTMIESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NCC(F)(F)F |
规范 SMILES |
CC(C)CC(C(=O)O)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



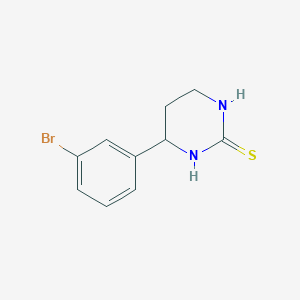
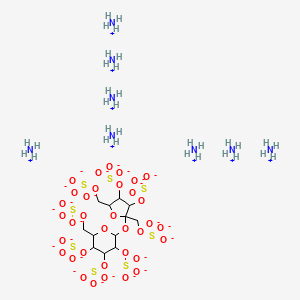
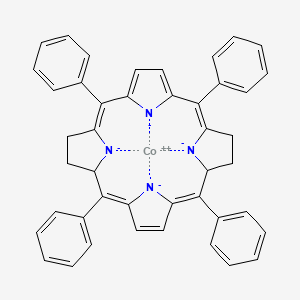
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
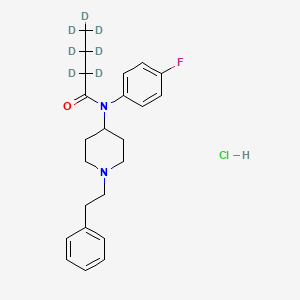

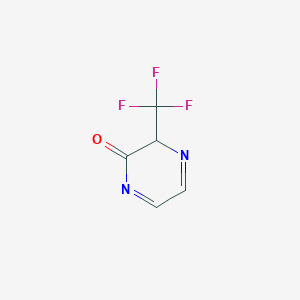
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
